1-环丙基吡咯烷-2,3-二酮

描述

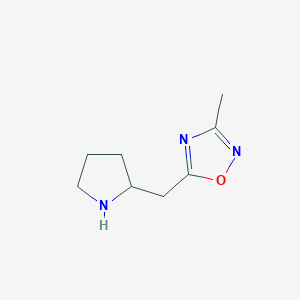

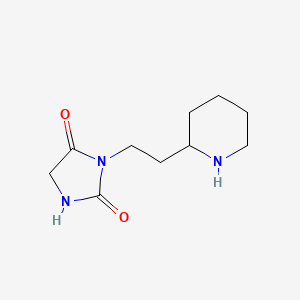

1-Cyclopropylpyrrolidine-2,3-dione is a cyclic, organic compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. It has a molecular weight of 139.15 and is typically found in solid form .

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, such as 1-Cyclopropylpyrrolidine-2,3-dione, often involves cyclocondensation reactions of dicarboxylic acids with properly substituted 1-(2-aminoethyl) or 1-(3-aminoethyl) derivatives . The yield of these reactions can range from moderate to high .Molecular Structure Analysis

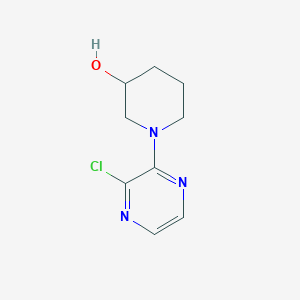

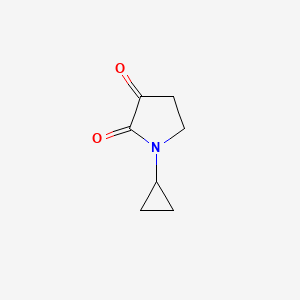

The molecular structure of 1-Cyclopropylpyrrolidine-2,3-dione is represented by the Inchi Code: 1S/C7H9NO2/c9-6-3-4-8 (7 (6)10)5-1-2-5/h5H,1-4H2 . This compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Chemical Reactions Analysis

Pyrrolidine-2,3-diones, including 1-Cyclopropylpyrrolidine-2,3-dione, are versatile scaffolds in drug discovery, and their chemical reactions often involve modifications at various positions on the pyrrolidine ring . The structure-activity relationship (SAR) analysis revealed that the activity is strongly affected by substituents at position 3 of the pyrrolidine-2,5-dione scaffold .Physical And Chemical Properties Analysis

1-Cyclopropylpyrrolidine-2,3-dione is a solid compound . Its IUPAC name is 1-cyclopropyl-2,3-pyrrolidinedione . The compound has a molecular weight of 139.15 .科学研究应用

抗菌和抗真菌应用

- 合成和抗菌活性:包括与 1-环丙基吡咯烷-2,3-二酮结构相关的在内的新型琥珀酰亚胺衍生物已被合成,并显示出对几种测试真菌的有希望的体外抗真菌活性。一种合成的化合物对广谱真菌表现出显着的抑制活性,突出了其作为新型杀菌剂的潜力 (Cvetković 等人,2019)。

有机合成和化学性质

- 区域选择性合成:已经报道了一种通过区域选择性 1,3-偶极环加成反应合成新型螺吡咯烷的方法,证明了吡咯烷衍生物的化学多功能性 (Verma 等人,2009)。

- 立体化学研究:研究探索了吡咯烷二酮的立体选择性还原,为复杂有机分子的合成做出了贡献,并增强了我们对化学反应中立体化学结果的理解 (Jumali 等人,2017)。

新型化合物合成和评价

- 抗糖尿病活性:已经进行了通过与噻唑烷二酮和罗丹明衍生物的环加成反应合成二螺吡咯烷的研究,并筛选了一些化合物的抗糖尿病活性,展示了这些新型化合物的潜在治疗应用 (Murugan 等人,2009)。

潜在的抗菌和抗癌应用

- 杂化亚芳基噻唑烷-2,4-二酮:已经合成了一系列包含噻唑烷-2,4-二酮骨架的杂化化合物,并评估了它们的抗分枝杆菌活性,其中一些化合物显示出中等至良好的活性,表明了开发新型抗分枝杆菌剂的潜力 (Ponnuchamy 等人,2014)。

作用机制

Target of Action

Related compounds, such as pyrrolidine-2,3-diones, have been reported to interact with penicillin binding proteins (pbps) of pseudomonas aeruginosa .

Mode of Action

Pyrrolidine-2,3-diones have been identified as potential inhibitors of pseudomonas aeruginosa pbp3 . They interact with these targets, leading to changes that inhibit the function of the PBPs .

Biochemical Pathways

Related compounds, such as pyrrolidine-2,3-diones, have been associated with the inhibition of pbps, which play a crucial role in bacterial cell wall synthesis .

Result of Action

Related compounds, such as pyrrolidine-2,3-diones, have shown initial antibacterial activities against pseudomonas aeruginosa .

未来方向

The future directions for 1-Cyclopropylpyrrolidine-2,3-dione and related compounds seem promising. The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa .

生化分析

Biochemical Properties

1-Cyclopropylpyrrolidine-2,3-dione plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of penicillin-binding proteins (PBPs), particularly PBP3 of Pseudomonas aeruginosa . The compound interacts with the active site of PBP3, inhibiting its function and thereby exhibiting antibacterial activity. Additionally, 1-Cyclopropylpyrrolidine-2,3-dione has shown interactions with other enzymes and proteins involved in bacterial cell wall synthesis, making it a promising candidate for the development of new antibacterial agents .

Cellular Effects

The effects of 1-Cyclopropylpyrrolidine-2,3-dione on various cell types and cellular processes have been studied extensively. In bacterial cells, the compound disrupts cell wall synthesis by inhibiting PBPs, leading to cell lysis and death . In mammalian cells, 1-Cyclopropylpyrrolidine-2,3-dione has been shown to influence cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in immune responses and inflammation, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 1-Cyclopropylpyrrolidine-2,3-dione exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PBPs, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the cross-linking of peptidoglycan strands, which is essential for bacterial cell wall integrity. Additionally, 1-Cyclopropylpyrrolidine-2,3-dione may interact with other enzymes and proteins involved in cellular processes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Cyclopropylpyrrolidine-2,3-dione in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to 1-Cyclopropylpyrrolidine-2,3-dione can lead to gradual degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial activity, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-Cyclopropylpyrrolidine-2,3-dione at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound exhibits potent antibacterial activity with minimal toxicity . At high doses, 1-Cyclopropylpyrrolidine-2,3-dione can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

1-Cyclopropylpyrrolidine-2,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 1-Cyclopropylpyrrolidine-2,3-dione can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Cyclopropylpyrrolidine-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by bacterial cells, where it accumulates at the site of action . In mammalian cells, 1-Cyclopropylpyrrolidine-2,3-dione is distributed to various tissues, with a preference for organs involved in metabolism and detoxification, such as the liver and kidneys . The compound’s localization and accumulation are influenced by its physicochemical properties and interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of 1-Cyclopropylpyrrolidine-2,3-dione plays a crucial role in its activity and function. In bacterial cells, the compound localizes to the cell wall, where it exerts its antibacterial effects by inhibiting PBPs . In mammalian cells, 1-Cyclopropylpyrrolidine-2,3-dione is found in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution and function within the cell .

属性

IUPAC Name |

1-cyclopropylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-3-4-8(7(6)10)5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUTTFZPANYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)

![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)

![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)